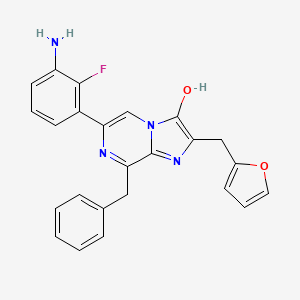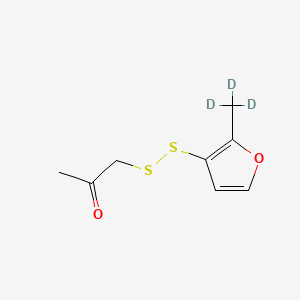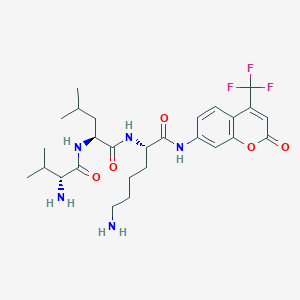
Hexapeptide-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexapeptide-33 is a biologically active peptide composed of six amino acids: arginine, leucine, lysine, phenylalanine, serine, and tyrosine . It is known for its ability to stimulate blood vessel formation and is widely used in anti-aging products due to its skin whitening, wrinkle-smoothing, and wound-repair properties . This compound targets G-Protein-Coupled-Receptors (GPCR) that are distributed throughout human body cells .
Méthodes De Préparation
Hexapeptide-33 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The alpha-amino protecting group is removed, and the next amino acid is coupled using condensing agents such as DIC/HOBt . This process is repeated until the desired peptide sequence is obtained. Industrial production methods may involve micro-flow technology to control reaction time and temperature precisely, ensuring high yields and scalability .
Analyse Des Réactions Chimiques
Hexapeptide-33 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylalanine and tyrosine residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur at the disulfide bonds if present, leading to the formation of reduced peptides.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modified peptides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Applications De Recherche Scientifique
Hexapeptide-33 has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and modification, providing insights into peptide chemistry and structure-activity relationships.
Mécanisme D'action
Hexapeptide-33 exerts its effects by targeting G-Protein-Coupled-Receptors (GPCR) in human body cells . These receptors play a crucial role in cellular signaling and regulation. By binding to GPCRs, this compound stimulates cellular processes such as collagen synthesis, cell migration, and melanin inhibition . This leads to improved skin health, including enhanced wound healing, reduced wrinkles, and skin whitening .
Comparaison Avec Des Composés Similaires
Hexapeptide-33 can be compared with other similar peptides used in cosmetics and skin care:
Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it stimulates collagen production and improves skin elasticity.
Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory properties.
Palmitoyl Hexapeptide-12: Stimulates collagen and elastin production, improving skin firmness and elasticity. This compound is unique due to its specific targeting of GPCRs and its triple beneficial effects of whitening, wrinkle-smoothing, and wound-repair.
Propriétés
Formule moléculaire |
C39H60N10O9 |
|---|---|
Poids moléculaire |
813.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H60N10O9/c1-23(2)19-30(36(55)46-29(12-8-18-44-39(42)43)35(54)49-32(38(57)58)21-25-13-15-26(51)16-14-25)48-34(53)28(11-6-7-17-40)45-37(56)31(47-33(52)27(41)22-50)20-24-9-4-3-5-10-24/h3-5,9-10,13-16,23,27-32,50-51H,6-8,11-12,17-22,40-41H2,1-2H3,(H,45,56)(H,46,55)(H,47,52)(H,48,53)(H,49,54)(H,57,58)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1 |
Clé InChI |
KMHVZJAZIOYFIB-JNRWAQIZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)



![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)




![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)



